

# An In-depth Technical Guide to 2-Bromo-4-chloro-6-methylaniline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromo-4-chloro-6-methylaniline

Cat. No.: B125524

[Get Quote](#)

CAS Number: 146948-68-7

This technical guide provides comprehensive information on the chemical and physical properties, a representative synthetic protocol, and safety data for **2-Bromo-4-chloro-6-methylaniline**. This document is intended for researchers, scientists, and professionals in drug development and other chemical industries who utilize halogenated anilines as key building blocks in organic synthesis.

## Chemical and Physical Properties

**2-Bromo-4-chloro-6-methylaniline** is a polysubstituted aniline derivative with the molecular formula C<sub>7</sub>H<sub>7</sub>BrClN.<sup>[1][2]</sup> Its structure incorporates bromine, chlorine, and a methyl group on the aniline ring, making it a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.<sup>[1]</sup>

Table 1: Physical and Chemical Properties

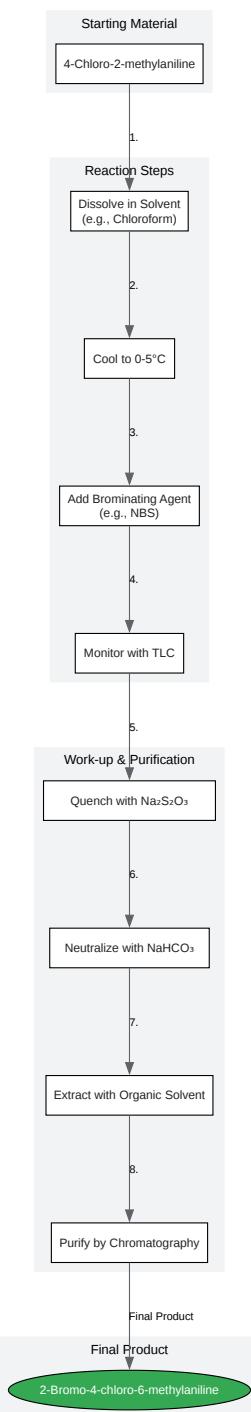
| Property            | Value                                                       | Source                                                      |
|---------------------|-------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number          | 146948-68-7                                                 | <a href="#">[2]</a>                                         |
| Molecular Formula   | C <sub>7</sub> H <sub>7</sub> BrCIN                         | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Molecular Weight    | 220.49 g/mol                                                | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Appearance          | Light brown to brown solid                                  | <a href="#">[3]</a>                                         |
| Melting Point       | 46-48°C                                                     | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| Boiling Point       | 282.9°C at 760 mmHg                                         | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| Density             | 1.619 g/cm <sup>3</sup> (Predicted)                         | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| pKa                 | 1.75 ± 0.10 (Predicted)                                     | <a href="#">[3]</a> <a href="#">[5]</a>                     |
| Flash Point         | 124.9°C                                                     | <a href="#">[1]</a>                                         |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | <a href="#">[3]</a>                                         |

Table 2: Computational Data

| Descriptor                            | Value                | Source              |
|---------------------------------------|----------------------|---------------------|
| Topological Polar Surface Area (TPSA) | 26.02 Å <sup>2</sup> | <a href="#">[6]</a> |
| LogP                                  | 2.99312              | <a href="#">[6]</a> |
| Hydrogen Bond Acceptors               | 1                    | <a href="#">[6]</a> |
| Hydrogen Bond Donors                  | 1                    | <a href="#">[6]</a> |
| Rotatable Bonds                       | 0                    | <a href="#">[6]</a> |

## Representative Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-4-chloro-6-methylaniline** is not readily available in the searched literature, a general synthetic approach


can be inferred from standard organic chemistry principles and procedures for the synthesis of similar halogenated anilines. A plausible route involves the bromination of a suitable precursor, such as 4-chloro-2-methylaniline.

#### General Experimental Procedure:

- Starting Material Preparation: Begin with 4-chloro-2-methylaniline as the substrate.
- Reaction Setup: Dissolve the 4-chloro-2-methylaniline in a suitable solvent, such as chloroform or acetic acid, in a reaction vessel equipped with a stirrer and maintained at a controlled temperature, typically around 0-5°C, using an ice bath.
- Bromination: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in the same solvent, to the reaction mixture. The addition should be dropwise to control the reaction rate and temperature.
- Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Once the reaction is complete, quench the reaction by adding a reducing agent, such as sodium thiosulfate solution, to remove any excess bromine. Neutralize the mixture with a suitable base, like sodium bicarbonate solution.
- Extraction: Extract the product into an organic solvent, such as dichloromethane or ethyl acetate. Wash the organic layer with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure **2-Bromo-4-chloro-6-methylaniline**.

Below is a visual representation of a plausible synthetic workflow.

## Representative Synthesis of 2-Bromo-4-chloro-6-methylaniline

[Click to download full resolution via product page](#)

Caption: A plausible workflow for the synthesis of **2-Bromo-4-chloro-6-methylaniline**.

## Applications in Research and Development

Halogenated anilines like **2-Bromo-4-chloro-6-methylaniline** are valuable intermediates in organic synthesis.<sup>[7]</sup> The presence of multiple halogen substituents allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions are fundamental in constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.<sup>[7]</sup> The specific substitution pattern of **2-Bromo-4-chloro-6-methylaniline** offers unique reactivity for the development of novel compounds.

## Safety Information

It is crucial to handle **2-Bromo-4-chloro-6-methylaniline** with appropriate safety precautions in a well-ventilated laboratory setting.

Table 3: Hazard and Precautionary Statements

| Category                 | Statement                                                                                                                                                                                                        | Source |
|--------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Signal Word              | Warning                                                                                                                                                                                                          |        |
| Hazard Statements        | H315: Causes skin irritation.<br>H319: Causes serious eye irritation.<br>H335: May cause respiratory irritation.                                                                                                 |        |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.<br>P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.<br>Remove contact lenses, if present and easy to do.<br>Continue rinsing. |        |

For comprehensive safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cas 146948-68-7,2-BROMO-4-CHLORO-6-METHYLANILINE | lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. 2-BROMO-4-CHLORO-6-METHYLANILINE CAS#: 146948-68-7 [chemicalbook.com]
- 4. 2-Bromo-4-chloro-6-methylaniline | 146948-68-7 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-Bromo-6-chloro-4-methylaniline | 135340-78-2 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-4-chloro-6-methylaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b125524#2-bromo-4-chloro-6-methylaniline-cas-number>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)